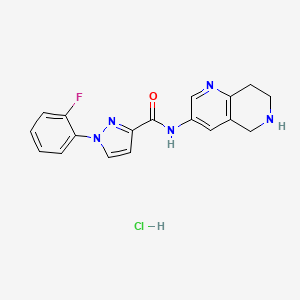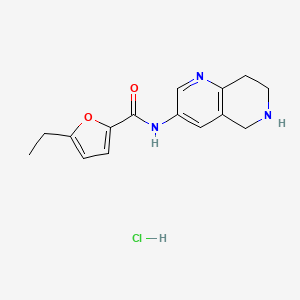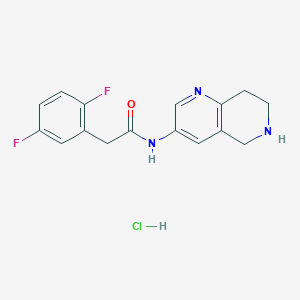![molecular formula C14H25N3O2 B7641271 4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7641271.png)
4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal activity and is involved in the pathophysiology of several neurological disorders. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in the levels of GABA in the brain, which is believed to have therapeutic benefits in the treatment of various neurological disorders.
作用機序
The mechanism of action of 4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide is based on its ability to inhibit the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound leads to an increase in the levels of GABA in the brain, which is believed to have therapeutic benefits in the treatment of various neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing the levels of GABA, this compound is believed to reduce neuronal excitability and to exert anxiolytic, anticonvulsant, and antiepileptic effects.
実験室実験の利点と制限
4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GABA aminotransferase and has been extensively studied for its pharmacological properties. However, there are also some limitations associated with its use. This compound is a synthetic compound and its effects may differ from those of endogenous GABA. Moreover, its long-term effects and potential side effects need to be further investigated.
将来の方向性
There are several future directions for research on 4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the long-term effects of this compound on brain function and behavior. Moreover, the potential therapeutic applications of this compound in the treatment of other neurological disorders such as depression and schizophrenia need to be further explored.
合成法
4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide can be synthesized by reacting 2,2-dimethylcyclopropanecarbonyl chloride with N-propan-2-ylpiperazine-1-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and the product is purified by column chromatography.
科学的研究の応用
4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, anxiety, and addiction. Several preclinical studies have demonstrated the efficacy of this compound in reducing seizure activity in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in rodents and to attenuate the reinforcing effects of drugs of abuse such as cocaine and nicotine.
特性
IUPAC Name |
4-[(1S)-2,2-dimethylcyclopropanecarbonyl]-N-propan-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-10(2)15-13(19)17-7-5-16(6-8-17)12(18)11-9-14(11,3)4/h10-11H,5-9H2,1-4H3,(H,15,19)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZFFNRVRRTIHT-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)C(=O)C2CC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)N1CCN(CC1)C(=O)[C@H]2CC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethyl]cyclopentanecarboxamide](/img/structure/B7641194.png)
![N-[3-[1-(2-methylsulfanylpropylamino)ethyl]phenyl]acetamide](/img/structure/B7641211.png)
![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B7641213.png)
![N-[(6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,2-dimethyl-2-methylsulfonylpropan-1-amine](/img/structure/B7641219.png)
![1-(1-methylpyrazol-4-yl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]propan-1-amine](/img/structure/B7641226.png)
![N-[2-(2-fluorophenyl)sulfinylethyl]-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B7641229.png)

![3-[1-[(2-Chloro-6-pyrrolidin-1-ylphenyl)methyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7641250.png)
![N-[(1-butyltetrazol-5-yl)methyl]-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B7641254.png)
![7-[(2-Chloro-6-pyrrolidin-1-ylphenyl)methyl]-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7641256.png)
![1-cyclopropyl-N-[3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl]-5-methylpyrrolidin-3-amine](/img/structure/B7641268.png)

![3,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-phenylbutan-2-amine](/img/structure/B7641281.png)
